molecular formula C8H11NO3 B2690219 3-Acetyl-4,5-dimethyl-5-hydroxy-1,5-dihydro-2h-pyrrol-2-one CAS No. 98593-79-4

3-Acetyl-4,5-dimethyl-5-hydroxy-1,5-dihydro-2h-pyrrol-2-one

Cat. No. B2690219
CAS RN: 98593-79-4
M. Wt: 169.18
InChI Key: DHZJIJWGYQXKFT-UHFFFAOYSA-N
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Description

“3-Acetyl-4,5-dimethyl-5-hydroxy-1,5-dihydro-2h-pyrrol-2-one” is a laboratory chemical . It is also known by other names such as “3-acetyl-5-hydroxy-4,5-dimethyl-1,5-dihydro-2h-pyrrol-2-one”, “this compound”, and “3-acetyl-5-hydroxy-4,5-dimethyl-1,5-dihydro-pyrrol-2-one” among others .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C8H11NO3 . The formation of the 1,5-dihydro-2H-pyrrol-2-one ring has been confirmed by single-crystal X-ray analysis in related compounds .


Physical And Chemical Properties Analysis

The compound “this compound” has a molecular weight of g/mol . It has a melting point range of 172.0°C to 174.0°C .

Scientific Research Applications

Synthesis of Isoxazoline Incorporated Pyrrole Derivatives

A study by Kumar et al. (2017) synthesized novel substituted 3-(2, 4-dimethyl-1H-pyrrol-3-yl)-5-phenyl-4, 5-dihydroisoxazole derivatives by reacting 3-acetyl-2, 4-dimethyl pyrrole with different substituted benzaldehyde. These compounds were characterized and screened for their antibacterial activity, demonstrating the potential of 3-acetyl-4,5-dimethyl-5-hydroxy-1,5-dihydro-2h-pyrrol-2-one derivatives in developing new antimicrobial agents Kumar, Pankaj, & Nihana, 2017.

Molecular Structure Analysis

Senge and Smith (2005) investigated the hydrogen-bonding patterns in six derivatives of 2,4-dimethylpyrrole, demonstrating the importance of structural analysis in understanding the properties of pyrrole derivatives for further applications in chemistry and biology Senge & Smith, 2005.

Three-Component Condensation for Synthesizing Pyrrol-2-ones

Ryabukhin et al. (2012) developed a procedure for the parallel synthesis of 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones through a three-component condensation, highlighting an efficient method for generating a library of pyrrolones. This methodology underscores the versatility of this compound derivatives in synthesizing diverse compounds Ryabukhin, Panov, Plaskon, & Grygorenko, 2012.

Synthesis of Trisubstituted Pyrrolidine-2,3-diones

Nguyen et al. (2022) prepared substituted 4-acetyl-3-hydroxy-3-pyrroline-2-ones via three-component reactions, leading to 1,4,5-trisubstituted pyrrolidine-2,3-dione derivatives. The study provided insights into the reaction mechanisms and the potential for synthesizing compounds with enhanced stability and activity Nguyen, Dai, Tri, Meervelt, Trung, & Dehaen, 2022.

Atom-Economic Synthesis of Pyrroles

Sadykov et al. (2014) explored the nucleophilic addition of 1-(2-hydroxyalkyl)pyrroles to acetylene, leading to an atom-economic method to obtain 1-[2-(vinyloxy)alkyl]pyrroles. This research indicates the potential of this compound derivatives in material science and synthesis Sadykov, Lobanova, & Stankevich, 2014.

properties

IUPAC Name

3-acetyl-5-hydroxy-4,5-dimethyl-1H-pyrrol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-4-6(5(2)10)7(11)9-8(4,3)12/h12H,1-3H3,(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHZJIJWGYQXKFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC1(C)O)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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